4-Bromo-6-(trifluoromethyl)-1H-indole-2-carboxylic acid is a heterocyclic organic compound that belongs to the indole family. Indoles are known for their presence in various natural products and pharmaceuticals, making them significant in medicinal chemistry. This compound is characterized by the presence of a bromine atom at the 4th position, a trifluoromethyl group at the 6th position, and a carboxylic acid group at the 2nd position of the indole ring. The unique structural features of this compound contribute to its potential applications in organic synthesis and pharmaceutical research .
4-Bromo-6-(trifluoromethyl)-1H-indole-2-carboxylic acid is classified as an indole derivative. It is categorized under heterocyclic compounds due to its cyclic structure containing nitrogen atoms. Additionally, it can be classified based on its functional groups: halogenated compounds (due to the bromine and trifluoromethyl groups) and carboxylic acids (due to the presence of the carboxylic acid functional group).
The synthesis of 4-bromo-6-(trifluoromethyl)-1H-indole-2-carboxylic acid typically involves multi-step organic reactions. A common synthetic route includes:
The technical aspects of these reactions involve controlling parameters such as temperature, pressure, and reaction time to optimize yield and purity. For instance, using solvents like dimethylformamide or dichloromethane can facilitate better solubility and reaction kinetics during synthesis .
The molecular formula for 4-bromo-6-(trifluoromethyl)-1H-indole-2-carboxylic acid is , with a molecular weight of approximately 264.04 g/mol. The structure includes:
The InChI key for this compound is GVQHXKQOACYLJU-UHFFFAOYSA-N, which provides a standardized representation of its chemical structure .
4-Bromo-6-(trifluoromethyl)-1H-indole-2-carboxylic acid can participate in various chemical reactions typical for indole derivatives, including:
These reactions often require specific catalysts or conditions (e.g., heat or pressure) to proceed efficiently. The presence of electron-withdrawing groups like trifluoromethyl enhances electrophilicity, making these compounds more reactive in nucleophilic substitution reactions .
The mechanism of action for 4-bromo-6-(trifluoromethyl)-1H-indole-2-carboxylic acid involves interactions with biological targets such as enzymes or receptors. The compound may modulate enzymatic activity by binding to active sites or allosteric sites, potentially inhibiting pathways involved in disease processes like cancer or microbial infections.
Research indicates that similar indole derivatives exhibit anticancer and antimicrobial properties, suggesting that this compound may also possess therapeutic potential .
The compound exhibits high gastrointestinal absorption and moderate lipophilicity (LogP = 3.18), which may influence its bioavailability in biological systems .
4-Bromo-6-(trifluoromethyl)-1H-indole-2-carboxylic acid has diverse applications in scientific research:
Indole-2-carboxylic acid derivatives represent a promising scaffold for developing novel HIV-1 integrase strand transfer inhibitors (INSTIs). The compound 4-Bromo-6-(trifluoromethyl)-1H-indole-2-carboxylic acid (CAS 2636642-24-3; molecular formula C₁₀H₅BrF₃NO₂) exhibits a unique dual-interaction mechanism within the integrase active site [1] [6].
The indole-2-carboxylic acid moiety enables critical bidentate chelation with the two Mg²⁺ ions (Mg1 and Mg2) in the integrase catalytic core (DDE motif: Asp64, Asp116, Glu152). Molecular docking studies (PDB ID: 6PUY) reveal that:
Table 1: Chelation Parameters of 4-Bromo-6-(trifluoromethyl)-1H-indole-2-carboxylic Acid
| Interaction Feature | Structural Component | Distance (Å) | Biological Significance |
|---|---|---|---|
| Mg1-O (carboxylate) | C2-COOH | 2.05 | Displaces catalytic water |
| Mg2-O (carboxylate) | C2-COOH | 2.18 | Neutralizes positive charge of Mg²⁺ |
| Mg1-N1 (indole) | Ring N-H | 2.30 | Stabilizes metal-ion complex |
| Chelation geometry | Bis-bidentate | -- | Mimics natural diketo acid pharmacophore |
The C6 trifluoromethyl and C4 bromo substituents enhance antiviral activity through:
Derivatives lacking C6 substitution show >10-fold reduced potency (IC₅₀ >40 μM vs. 3.11 μM), confirming the critical role of halogenated aromatic systems in viral DNA engagement [6].
Compared to clinically used INSTIs, 4-Bromo-6-(trifluoromethyl)-1H-indole-2-carboxylic acid exhibits distinct mechanistic advantages and limitations:
Table 2: Comparison with Approved INSTIs
| Property | 4-Bromo-6-(trifluoromethyl) derivative | Dolutegravir | Bictegravir |
|---|---|---|---|
| IC₅₀ (strand transfer) | 3.11 μM | 0.13 μM | 0.07 μM |
| Mg²⁺ chelation core | Indole-2-COOH | Oxadiazole triketo | Pyridinol triketo |
| vDNA interaction | C6-CF₃/Br π-stacking | Fluorobenzyl π-stacking | Dihydroxybicyclic ring |
| Resistance coverage | Partially retains activity against RAL-resistant mutants | High barrier | High barrier |
| Hydrophobic cavity binding | Limited | Extensive | Extensive |
Key distinctions include:
Beyond integrase inhibition, indole-2-carboxylic acid derivatives demonstrate therapeutic potential through allosteric modulation of G protein-coupled receptors (GPCRs):
Structural studies suggest the trifluoromethyl group enhances membrane permeability and engages hydrophobic subpockets within allosteric sites. However, 4-Bromo-6-(trifluoromethyl)-1H-indole-2-carboxylic acid itself requires carboxamide linkage (as in clinical candidates) for effective GPCR modulation [10].
CAS No.: 88192-98-7
CAS No.: 15834-10-3
CAS No.:
CAS No.: 45233-43-0
CAS No.: 78723-71-4
CAS No.: